Octadecylamine-d37
Description
Properties
Molecular Formula |
C₁₈H₂D₃₇N |
|---|---|
Molecular Weight |
306.74 |
Synonyms |
Octadecylamine-d37; 1-Aminooctadecane-d37; 1-Octadecylamine-d37; Adogenen 142-d37; Alamine 7-d37; Alamine 7D-d37; Amine 18D-d37; Amine AB-d37; Armeen 18-d37; Armeen 18D-d37; Armeen 18D-FLK-d37; Armofilm-d37; Crodamine 1.18D-d37; Farmin 80-d37; Genami |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Catalysts
A stainless-steel reactor is charged with octadecanamide (non-deuterated precursor), palladium-on-carbon (Pd/C, 10 wt%), and rhodium-on-carbon (Rh/C, 5 wt%) catalysts in a 2-propanol (2-PrOH)/deuterium oxide (D₂O) solvent system. The catalyst combination ensures efficient hydrogen-deuterium exchange, with Pd/C facilitating dehydrogenation and Rh/C promoting deuteration.
Key Parameters:
-
Temperature : 180°C
-
Reaction Time : 48 hours
-
Solvent Ratio : 1:2 (2-PrOH:D₂O)
-
Catalyst Loading : 11 mol% each of Pd and Rh
Post-Reaction Processing
After cooling, the mixture is filtered to remove catalysts, and the product is extracted with diethyl ether. Acid hydrolysis (6 M HCl, 100°C, 6 hours) converts the deuterated amide intermediate to this compound.
Deuteration Efficiency:
This method achieves high isotopic purity but requires specialized equipment for high-pressure, high-temperature reactions.
Emulsion-Based Deuteration with Hydrotropic Systems
A patent-pending approach (CN104694933A) describes an emulsion method for stabilizing octadecylamine, adaptable for deuteration by substituting solvents and reagents with deuterated analogs.
Hydrotropic System Composition
The emulsion comprises:
-
Dispersant : Tween-80 (non-ionic surfactant)
-
Solubilizer : Deuterated acetic acid (CD₃COOD)
-
Solvent : D₂O
Mass Ratios:
| Component | Mass Ratio |
|---|---|
| Tween-80 | 130 |
| CD₃COOD | 7 |
| D₂O | 1200 |
Procedure
Stability Metrics:
This method enhances solubility and stability, critical for biological applications requiring aqueous compatibility.
Modified Leuckart-Wallach Reaction for Isotopic Labeling
Adapting the Leuckart-Wallach reaction, this compound can be synthesized via reductive amination using deuterated ammonium formate (ND₄COOD).
Reaction Scheme
-
Reduction : Octadecanal reacts with ND₄COOD at 200°C.
-
Deuteration Exchange : Formamide intermediates undergo acid hydrolysis (DCl/D₂O).
Optimization Data:
This method offers scalability but requires careful control of reaction conditions to avoid side products.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Deuteration (%) | Equipment Complexity |
|---|---|---|---|
| Catalytic Deuteration | 91.7 | >95 | High |
| Emulsion-Based | 85–90* | 85–90* | Moderate |
| Leuckart-Wallach | 80–85 | 89–92 | High |
Q & A
Q. How can researchers validate the purity and isotopic enrichment of Octadecylamine-d37 in synthetic chemistry applications?
To ensure purity, combine deuterium nuclear magnetic resonance (²H NMR) with high-resolution mass spectrometry (HRMS). ²H NMR quantifies deuterium incorporation by comparing peak integrals of deuterated vs. non-deuterated protons, while HRMS confirms molecular weight and isotopic distribution. Cross-validate results with elemental analysis for carbon, hydrogen, and nitrogen (CHN) to detect residual non-deuterated contaminants. For reproducibility, document solvent selection (e.g., deuterated chloroform for NMR) and calibration standards in the experimental section .
Q. What experimental strategies are recommended for synthesizing this compound with minimal side products?
Use catalytic deuteration methods, such as palladium-on-carbon (Pd/C) in deuterated solvents (e.g., D₂O or deuterated ethanol), under controlled hydrogen pressure. Monitor reaction progress via thin-layer chromatography (TLC) and optimize reaction time/temperature to prevent over-deuteration or chain degradation. Include control experiments with non-deuterated octadecylamine to benchmark kinetic isotope effects (KIEs). Report purification steps (e.g., column chromatography with silica gel) and characterize intermediates using Fourier-transform infrared spectroscopy (FTIR) to confirm amine group integrity .
Q. How should researchers design stability studies for this compound in aqueous vs. lipid-based systems?
Conduct accelerated stability testing under varying pH (e.g., 4–9), temperature (4°C, 25°C, 40°C), and oxidative conditions. Use liquid chromatography-mass spectrometry (LC-MS) to track deuterium loss over time, comparing degradation rates in liposomal formulations vs. buffer solutions. Include a negative control (non-deuterated analog) to differentiate isotopic stability from chemical decomposition. Statistical analysis (e.g., ANOVA) should assess significance of environmental factors on stability .
Advanced Research Questions
Q. How can isotopic effects of this compound influence micelle formation kinetics in lipid bilayer studies?
Employ stopped-flow fluorescence spectroscopy to compare critical micelle concentration (CMC) and aggregation rates between deuterated and non-deuterated analogs. Deuterium’s higher mass reduces vibrational entropy, potentially slowing self-assembly. Use molecular dynamics (MD) simulations to model deuterium’s impact on hydrophobic interactions. Validate findings with small-angle X-ray scattering (SAXS) to correlate structural changes with isotopic substitution .
Q. What methodologies resolve contradictions in reported lipid-protein binding affinities when using this compound as a surfactant?
Systematically evaluate buffer composition (e.g., ionic strength, detergents) and assay conditions (e.g., surface plasmon resonance vs. isothermal titration calorimetry). Control for deuterium’s solvent isotope effects by replicating experiments in H₂O and D₂O. Perform meta-analyses of existing literature to identify confounding variables (e.g., temperature gradients, protein purity) and propose standardized reporting criteria for surfactant-dependent binding studies .
Q. How can researchers integrate this compound into lipidomics workflows while mitigating isotopic interference in mass spectrometry?
Develop a dual-internal standard approach: use this compound for quantification and a structurally distinct deuterated lipid (e.g., D₃₅-palmitic acid) to correct for matrix effects. Optimize collision-induced dissociation (CID) parameters to distinguish isotopic clusters from endogenous lipids. Validate the protocol with spike-recovery experiments in biological matrices (e.g., plasma, cell lysates) and publish raw datasets to facilitate cross-platform reproducibility .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise, apply sensitivity analysis to isolate variables (e.g., solvent deuteration, instrument calibration) and replicate experiments using orthogonal techniques (e.g., NMR vs. Raman spectroscopy) .
- Literature Integration : Use citation management tools (e.g., Zotero) to map existing studies on deuterated surfactants, highlighting gaps in mechanistic understanding of this compound’s role in membrane dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
